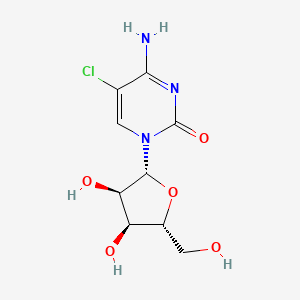
5-Chlorocytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorocytidine is a useful research compound. Its molecular formula is C₉H₁₂ClN₃O₅ and its molecular weight is 277.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Incorporation dans l'ARN
La 5-chlorocytidine s'est avérée être spécifiquement incorporée dans l'ARN {svg_1} {svg_2}. Cette incorporation s'accompagne d'une réduction significative du rendement de la traduction {svg_3}. Cette incorporation spécifique et son impact sur la production de protéines de la cellule pourraient avoir des effets à long terme sur la viabilité et la fonction cellulaires {svg_4}.
Modulation de la transcription et de la traduction
La présence de this compound dans les fluides extracellulaires peut moduler les processus de transcription et de traduction {svg_5} {svg_6}. Elle affecte la capacité des enzymes impliquées dans ces processus, conduisant à une perte de capacité—complète ou partielle—de différentes enzymes {svg_7}.
Chloration des acides nucléiques
La this compound est impliquée dans la chloration des acides nucléiques, qui est considérée comme un marqueur spécifique de l'activité de la myeloperoxydase (MPO) {svg_8}. La MPO est connue pour promouvoir plusieurs types de dommages et est impliquée dans des mécanismes conduisant à diverses maladies telles que l'athérosclérose ou les cancers {svg_9}.
Impact sur la réplication
Bien que l'ADN polymérase puisse traiter en présence de chloronucléosides, elle le fait plus lentement que dans des conditions de contrôle {svg_10}. La ribonucléotide réductase, cependant, ne peut pas réduire les chloronucléotides avant la réplication {svg_11}. Cette réduction semble être une étape limitante, protégeant l'ADN de l'incorporation de chloronucléosides {svg_12}.
Rôle dans les réactions inflammatoires
L'inflammation chronique induit une altération de divers processus biochimiques, et la this compound, en tant que produit de l'activité de la MPO, pourrait jouer un rôle dans ces altérations {svg_13}.
Rôle potentiel dans le développement du cancer
Étant donné le lien entre l'inflammation, le stress oxydatif et la carcinogénèse, la présence de this compound dans l'organisme pourrait potentiellement contribuer au développement du cancer {svg_14}.
Mécanisme D'action
Target of Action
5-Chlorocytidine is a naturally occurring nucleoside found in the DNA of various organisms, including humans . It is derived from cytosine, a nucleobase present in both DNA and RNA . The primary target of this compound is the transcription enzyme, which incorporates it into RNA .
Mode of Action
This compound interacts with the transcription enzyme, leading to its specific incorporation into RNA . This interaction results in changes in the processes of DNA replication, transcription, and translation .
Biochemical Pathways
The incorporation of this compound into RNA affects a range of biochemical and physiological processes such as DNA replication, transcription, and translation . Moreover, this compound contributes to the regulation of gene expression, as well as the control of cell growth and differentiation .
Pharmacokinetics
It is known that the compound is extensively distributed in the body, with a large volume of distribution . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The specific incorporation of this compound into RNA leads to a significant reduction in translation yield . This suggests that the presence of this compound may decrease protein production, potentially impacting cell viability and function .
Action Environment
The action of this compound is influenced by environmental factors. It exhibits responsive behavior to environmental stimuli, further influencing gene expression regulation . .
Analyse Biochimique
Biochemical Properties
The role of 5-Chlorocytidine encompasses a range of biochemical and physiological processes such as DNA replication, transcription, and translation . Moreover, this compound contributes to the regulation of gene expression, as well as the control of cell growth and differentiation .
Cellular Effects
In vitro experiments with endothelial and prostatic cells showed a large penetration of all chloronucleosides but an exclusive incorporation of this compound into RNA . No incorporation into DNA was observed . This specific incorporation is accompanied by an important reduction of translation yield .
Molecular Mechanism
The capacity of transcription enzyme to specifically incorporate this compound into RNA and the loss of capacity—complete or partial—of different enzymes, involved in replication, transcription or translation, in the presence of chloronucleosides has been demonstrated .
Temporal Effects in Laboratory Settings
The specific incorporation of this compound into RNA and its impact on translation yield suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Given its role in DNA replication, transcription, and translation, it is likely that it interacts with various enzymes and cofactors involved in these processes .
Transport and Distribution
In vitro experiments have shown that it can penetrate endothelial and prostatic cells and be incorporated into RNA .
Subcellular Localization
Given its incorporation into RNA, it is likely that it is localized in the nucleus and cytoplasm where RNA synthesis and processing occur .
Propriétés
IUPAC Name |
4-amino-5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFVQBRIYOQFDZ-UAKXSSHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


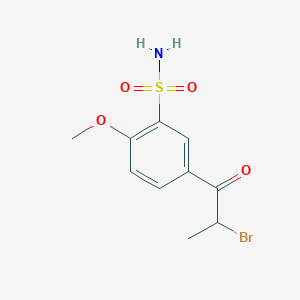

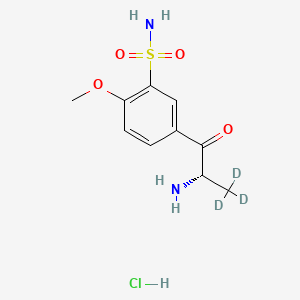

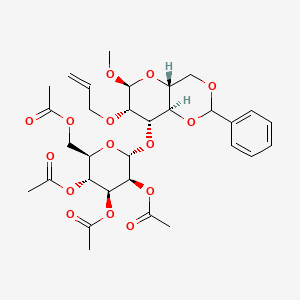
![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)
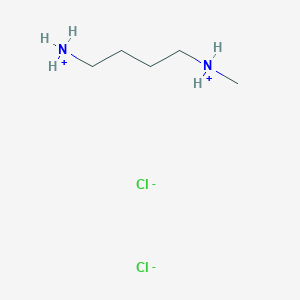
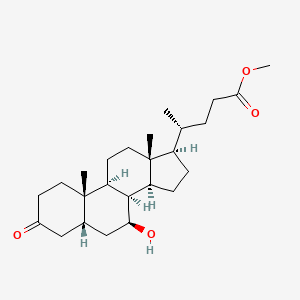
![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)


